
(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Hydroxy-phenylglycine chloride-HCl is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics such as amoxicillin and cephalexin . This compound is known for its role in fine-chemical synthesis and its high demand in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of p-hydroxy-phenylglycine chloride-HCl can be achieved through both chemical and enzymatic synthesis. One common chemical method involves the esterification of DL-p-hydroxyphenylglycine with thionyl chloride to form DL-p-hydroxyphenylglycine methyl ester, followed by hydrolysis to yield the desired compound . Another approach is the chiral separation of DL-p-hydroxyphenylglycine using benzenesulfonic acid as a chiral agent .
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and lower environmental impact. For instance, a whole-cell transformation process using Escherichia coli expressing D-hydantoinase and N-carbamoylase can convert DL-hydroxyphenylhydantoin to p-hydroxy-phenylglycine chloride-HCl . This method is cost-effective and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
p-Hydroxy-phenylglycine chloride-HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Common substitution reactions involve halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include aromatic aldehydes, amines, and halogenated derivatives, which are valuable intermediates in further chemical synthesis .
科学的研究の応用
p-Hydroxy-phenylglycine chloride-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Industry: The compound is employed in the manufacture of fine chemicals and aromatic aldehydes.
作用機序
The mechanism of action of p-hydroxy-phenylglycine chloride-HCl involves its role as an intermediate in enzymatic reactions. For example, in the synthesis of β-lactam antibiotics, the compound undergoes enzymatic conversion to form the active pharmaceutical ingredient. The molecular targets and pathways involved include the catalytic activity of enzymes like D-hydantoinase and N-carbamoylase, which facilitate the transformation of the compound into its desired form .
類似化合物との比較
Similar Compounds
DL-p-hydroxyphenylglycine: A racemic mixture that requires chiral separation for specific applications.
DL-hydroxyphenylhydantoin: A precursor in the biocatalytic production of p-hydroxy-phenylglycine chloride-HCl.
Uniqueness
p-Hydroxy-phenylglycine chloride-HCl is unique due to its high enantiomeric purity and its efficiency in industrial applications. Its biocatalytic production methods offer a sustainable and cost-effective alternative to traditional chemical synthesis, making it a valuable compound in various fields .
特性
CAS番号 |
50359-19-8 |
|---|---|
分子式 |
C8H9Cl2NO2 |
分子量 |
222.07 g/mol |
IUPAC名 |
2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H |
InChIキー |
MRFJAULKKHVIGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


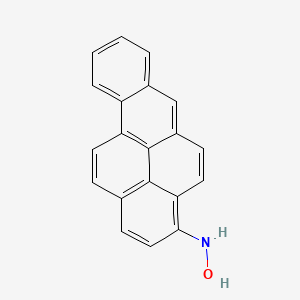
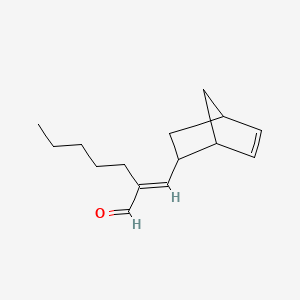

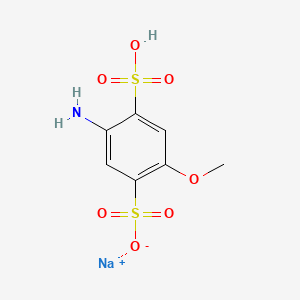
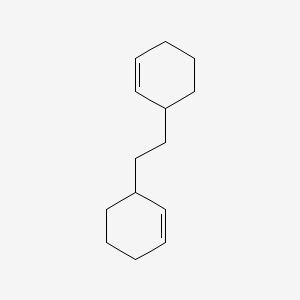
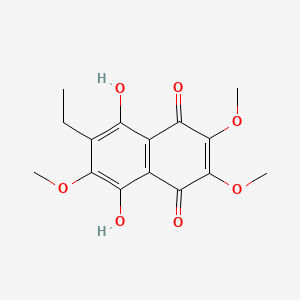



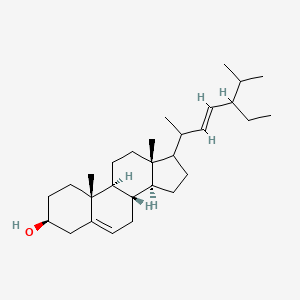


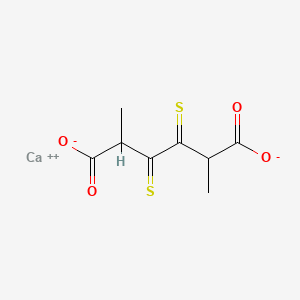
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
